Phenylmalononitrile
Overview
Description
Synthesis Analysis
The synthesis of phenylmalononitrile involves several chemical reactions, showcasing its flexibility in synthetic chemistry. For instance, its reaction with nitric acid in dichloromethane at room temperature leads to the formation of 1,2-bis(4-nitrophenyl)-1,1,2,2-tetracyanoethane, indicating the para-directing nature of the dicyanomethyl group and the presence of a through-ring nitro/aci-nitro tautomerism in 4-nitrophenylmalononitrile (Suzuki, Koide, & Ogawa, 1988).
Molecular Structure Analysis
The molecular structure of phenylmalononitrile, as determined through IR spectra, ab initio, and DFT force field calculations, reveals significant structural changes upon conversion to its carbanion form. This conversion is marked by frequency decreases of the cyano stretching bands and dramatic increases in integrated intensities, indicating a strong structural response to electronic changes (Binev, Georgieva, & Novkova, 2003).
Chemical Reactions and Properties
Phenylmalononitrile undergoes Ni-catalyzed reductive cyanation, demonstrating its role in synthesizing medicinally relevant benzonitriles. This process utilizes phenylmalononitrile derivatives as electrophilic cyanating reagents, highlighting its chemical versatility and reactivity (Mills, Graham, Patel, & Rousseaux, 2019).
Physical Properties Analysis
The study of copper(II) phenylmalonate complexes provides insights into the physical properties of phenylmalononitrile derivatives. These complexes exhibit unique crystal structures and magnetic properties, offering potential applications in materials science and coordination chemistry (Pasán, Sanchiz, Ruiz-Pérez, Lloret, & Julve, 2005).
Chemical Properties Analysis
The reactivity of phenylmalononitrile with hydrazine to produce 3,5-diamino-4-phenylpyrazole and its derivatives showcases the compound's chemical properties, including its potential as a precursor for various heterocyclic compounds. This versatility underscores phenylmalononitrile's importance in organic synthesis and pharmaceutical chemistry (Zvilichovsky & David, 1983).
Scientific Research Applications
Chemical Properties and Reactions :
- Suzuki, Koide, and Ogawa (1988) reported that phenylmalononitrile reacts with nitric acid to yield 1,2-bis(4-nitrophenyl)-1,1,2,2-tetracyanoethane and 4-nitrobenzoyl cyanide, challenging the common understanding of the dicyanomethyl group's meta-directing property. They also discovered that 4-nitrophenylmalononitrile exists in two stable tautomeric forms (Suzuki, Koide, & Ogawa, 1988).
Biological and Medical Research :
- Chamulitrat et al. (1993) investigated Phenyl N-tert-butylnitrone (PBN), a derivative of phenylmalononitrile, and its decomposition to nitric oxide under light, revealing its potential biological impact. This compound could alter biological functions due to its production of nitric oxide (Chamulitrat et al., 1993).
Chemical Synthesis and Applications :
- Fedorov, Nesterov, and Shestopalov (1997) reported the formation of 2-benzoyloxy-2-phenylmalononitrile in a reaction involving hydroxyiminoacetophenone, which was confirmed through X-ray diffraction analysis (Fedorov, Nesterov, & Shestopalov, 1997).
- Hirahama, Umezawa, and Shoji (2020) demonstrated the Michael addition of 2-phenylmalononitrile onto α,β-unsaturated carbonyl compounds using a visible-light-induced photoredox reaction, producing γ, γ-dicyanocarboxylic acid derivatives (Hirahama, Umezawa, & Shoji, 2020).
Analytical Applications :
- Kim et al. (2020) developed a colorimetric analysis for malononitrile, a key component in the synthesis of phenylmalononitrile, using a novel NBD-based phenyl selenoether probe. This probe exhibited a significant colorimetric response, useful in chemical and industrial applications (Kim et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-phenylpropanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCTVAYVCDCQDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184493 | |
Record name | Malononitrile, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylmalononitrile | |
CAS RN |
3041-40-5 | |
Record name | 2-Phenylpropanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3041-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmalononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003041405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3041-40-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malononitrile, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYLMALONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M3K6FPU6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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